molecular formula C21H18FN3OS B11258986 1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11258986
M. Wt: 379.5 g/mol
InChI Key: ZAYSFYFWKGDPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a thieno[2,3-c]pyrazole core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyrazole core: This can be achieved through the cyclization of appropriate thienyl and pyrazole precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thieno[2,3-c]pyrazole intermediate.

    Addition of the methyl group: This can be done through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenylethyl group: This step typically involves an amide coupling reaction using phenylethylamine and a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the original structure.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to specific receptors: It can interact with receptors such as G-protein-coupled receptors (GPCRs) or enzyme active sites, leading to modulation of their activity.

    Inhibit enzyme activity: The compound may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes.

    Induce apoptosis: In cancer cells, the compound can trigger programmed cell death (apoptosis) through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18FN3OS

Molecular Weight

379.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H18FN3OS/c1-13(15-6-4-3-5-7-15)23-20(26)19-12-18-14(2)24-25(21(18)27-19)17-10-8-16(22)9-11-17/h3-13H,1-2H3,(H,23,26)

InChI Key

ZAYSFYFWKGDPON-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.